Acide 4-fluoro-3-(trifluorométhyl)phénylacétique

Vue d'ensemble

Description

4-Fluoro-3-(trifluoromethyl)phenylacetic acid (4-FPAA) is a fluorinated aromatic compound that has garnered interest due to the unique properties of the fluorine atom. These properties have led to the widespread use and development of new organofluorine compounds in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of fluorine atoms can significantly alter the reactivity, biological activity, and toxicity of a compound, making the control of positional isomers crucial in pharmaceutical applications .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, including those related to 4-FPAA, often involves methods that aim for high fluorination selectivity. For instance, the concurrent fluoro-trifluoromethylation of arylacetylenes has been achieved using a combination of (phen)CuIII(CF3)3 and CsF, which allows for the production of various functionalized trifluoromethylated Z-alkenes . Additionally, the synthesis of novel fluorinated aromatic diamine monomers has been reported, which are used to create new fluorine-containing polyimides with good solubility and thermal stability .

Molecular Structure Analysis

The molecular structure of 4-FPAA and related compounds is influenced by the presence of fluorine atoms. For example, the orthogonal intramolecular C–F···C=O interaction observed in some fluorinated compounds may stabilize certain molecular conformations . The synthesis of tris(fluorophenyl)antimony dicarboxylates has also been explored, revealing that the antimony atoms in these complexes have trigonal bipyramidal coordination, with bond lengths and angles significantly influenced by the fluorine substituents .

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom. For instance, trifluorotriacetic acid lactone shows different regioselectivity of nucleophilic attack compared to its non-fluorinated analog, leading to the formation of various azaheterocycles . Moreover, an unexpected reactivity has been reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the loss of fluorine atoms resulted in the formation of a trimeric compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-FPAA and related fluorinated compounds are significantly influenced by the fluorine atoms. The chromatographic selectivity study of 4-FPAA positional isomers has shown that the choice of organic modifier and temperature can greatly affect the retention and selectivity during separation processes. Thermodynamic analysis indicated that the separation selectivity is driven by different mechanisms, such as enthalpic or entropic processes . The fluorinated polyimides derived from related monomers exhibit excellent solubility, thermal stability, and mechanical properties, highlighting the impact of fluorination on material properties .

Applications De Recherche Scientifique

Blocs de construction fluorés

“Acide 4-fluoro-3-(trifluorométhyl)phénylacétique” est utilisé comme bloc de construction fluoré dans la synthèse de divers composés chimiques . La présence d'atomes de fluor dans la molécule peut modifier considérablement les propriétés des composés synthétisés, les rendant utiles dans une variété d'applications.

Synthèse des agonistes doubles PPARγ/δ

Ce composé est utilisé comme intermédiaire dans la synthèse des agonistes doubles PPARγ/δ par synthèse parallèle en phase solide . Les agonistes doubles PPARγ/δ sont des agents thérapeutiques potentiels pour le traitement des maladies métaboliques.

Préparation de dérivés xanthiques hétérocycliques

“this compound” est utilisé dans la préparation de dérivés xanthiques hétérocycliques . Ces dérivés sont des antagonistes hautement puissants et sélectifs du récepteur A2B de l'adénosine humaine, qui ont des applications thérapeutiques potentielles dans diverses maladies.

Synthèse du N,N-diéthyl [(α,α,α-trifluoro-m-tolyl)]acétamide (DM156)

Ce composé est utilisé dans la préparation du N,N-diéthyl [(α,α,α-trifluoro-m-tolyl)]acétamide (DM156) . Le DM156 est un agent thérapeutique potentiel avec diverses applications en recherche médicale.

Recherche en chimie du fluor

En raison de sa structure et de ses propriétés uniques, “this compound” est d'intérêt dans la recherche liée à la chimie du fluor . Il peut être utilisé pour étudier les effets de la fluoration sur les propriétés des composés organiques.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Analyse Biochimique

Biochemical Properties

4-Fluoro-3-(trifluoromethyl)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in enzymes, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. Additionally, the fluoro substituent can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Cellular Effects

4-Fluoro-3-(trifluoromethyl)phenylacetic acid affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may alter gene expression by modulating transcription factors or epigenetic regulators. Furthermore, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid can impact cellular metabolism by affecting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can occur through hydrogen bonding, ionic interactions, and halogen bonding. Additionally, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that 4-Fluoro-3-(trifluoromethyl)phenylacetic acid can have sustained effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including organ damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .

Metabolic Pathways

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s fluorinated groups can affect its metabolic stability and the rate of biotransformation .

Transport and Distribution

Within cells and tissues, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s lipophilicity allows it to accumulate in hydrophobic regions, such as lipid bilayers and intracellular organelles. This distribution can influence its localization and biological activity .

Subcellular Localization

The subcellular localization of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid is determined by its chemical properties and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, influencing gene expression and chromatin structure .

Propriétés

IUPAC Name |

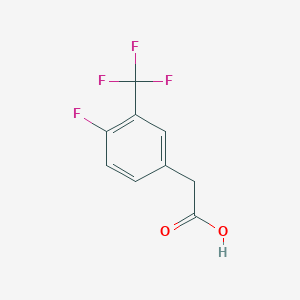

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPQAYFSXCYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372165 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220227-47-4 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220227-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)

![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)